molecular formula C16H14N2O B1368993 (1,3-diphenyl-1H-pyrazol-5-yl)methanol CAS No. 16492-63-0

(1,3-diphenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1368993
CAS No.: 16492-63-0
M. Wt: 250.29 g/mol
InChI Key: XOUHWULVDNZGAI-UHFFFAOYSA-N
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Description

(1,3-Diphenyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a hydroxymethyl group at the 5-position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its cytotoxic properties.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-diphenyl-1H-pyrazol-5-yl)methanol typically involves the reaction of hydrazine with chalcones. Chalcones are α,β-unsaturated ketones that can be synthesized from the condensation of acetophenone and benzaldehyde. The reaction proceeds as follows:

    Step 1: Synthesis of chalcone by reacting acetophenone with benzaldehyde in the presence of a base such as sodium hydroxide.

    Step 2: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Step 3: The resulting pyrazole derivative is further reacted with formaldehyde to introduce the hydroxymethyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (1,3-Diphenyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of (1,3-diphenyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: Formation of this compound or (1,3-diphenyl-1H-pyrazol-5-yl)methylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (1,3-diphenyl-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of specific biochemical pathways, resulting in therapeutic effects. For example, its cytotoxic activity against cancer cells is attributed to its ability to interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

    (1,3-Diphenyl-1H-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.

    (1,3-Diphenyl-1H-pyrazol-5-yl)carboxylic acid: An oxidized derivative with a carboxylic acid group.

    (1,3-Diphenyl-1H-pyrazol-5-yl)methylamine: A reduced derivative with an amine group.

Uniqueness: (1,3-Diphenyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2,5-diphenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-12-15-11-16(13-7-3-1-4-8-13)17-18(15)14-9-5-2-6-10-14/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHWULVDNZGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575075
Record name (1,3-Diphenyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16492-63-0
Record name (1,3-Diphenyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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